N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea
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Overview
Description
N’-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea is a synthetic organic compound with a complex structure It is characterized by the presence of a phenyl group, a chloro group, and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves multiple steps. One common route includes the reaction of 1-chloro-1-phenylpropan-2-ol with 3-aminophenol to form an intermediate, which is then reacted with dimethylcarbamoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
N’-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-phenylpropane
- 3-Chloropropiophenone
- 3-Phenylpropyl chloride
Uniqueness
N’-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88971-77-1 |
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Molecular Formula |
C18H21ClN2O2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-[3-(1-chloro-1-phenylpropan-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C18H21ClN2O2/c1-13(17(19)14-8-5-4-6-9-14)23-16-11-7-10-15(12-16)20-18(22)21(2)3/h4-13,17H,1-3H3,(H,20,22) |
InChI Key |
IVNVCPOHDVMAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)Cl)OC2=CC=CC(=C2)NC(=O)N(C)C |
Origin of Product |
United States |
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